3,3-Diphenylpiperidine hydrochloride
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Overview
Description
3,3-Diphenylpiperidine hydrochloride: is a chemical compound with the molecular formula C17H19N·HCl and a molecular weight of 273.81 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another approach involves the use of multi-enzyme cascades, which can convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned routes. The use of biocatalytic methodologies has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diphenylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These can include halogens, alkylating agents, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3,3-Diphenylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Diphenylpiperidine hydrochloride involves its interaction with specific molecular targets. It is known to interact with receptors and enzymes in biological systems, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Diphenylpyraline: Another piperidine derivative with antihistamine properties.
Meperidine: A synthetic opiate agonist belonging to the phenylpiperidine class.
Uniqueness: 3,3-Diphenylpiperidine hydrochloride is unique due to its specific structure, which includes two phenyl groups attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3,3-diphenylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKAYBAYQSEQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.